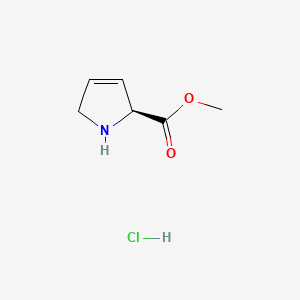

3,4-Dehydro-L-proline methyl ester hydrochloride

Description

BenchChem offers high-quality 3,4-Dehydro-L-proline methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dehydro-L-proline methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678814 | |

| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186145-08-4 | |

| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a proline analogue of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. Its rigid, unsaturated pyrrolidine ring provides unique conformational constraints when incorporated into peptides, making it a valuable tool for studying peptide structure and function. Furthermore, the parent compound, 3,4-dehydro-L-proline, is a known inhibitor of prolyl hydroxylases, enzymes that play a critical role in various physiological and pathological processes, including the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of 3,4-Dehydro-L-proline methyl ester hydrochloride.

Chemical and Physical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a white to off-white solid.[5] There appears to be some discrepancy in the literature and commercial listings regarding its CAS number, with both 51827-12-4 and 186145-08-4 being associated with this compound.[5][6][7] Researchers are advised to verify the specific CAS number associated with their material. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ · HCl | [5][6][7] |

| Molecular Weight | 163.60 g/mol | [5][6][7] |

| Appearance | Off-white powder | [5] |

| Purity | ≥ 98% (by NMR) | [5] |

| Optical Rotation | [α]D25 = -199.0 ± 3º (c=1 in MeOH) | [5] |

| Storage Conditions | 0-8 °C | [5] |

Synthesis

A plausible synthetic route is outlined below:

Biological Activity and Signaling Pathway

The primary biological activity of the parent compound, 3,4-dehydro-L-proline, is the inhibition of prolyl 4-hydroxylases (P4Hs).[2][3][4] These enzymes are crucial for the post-translational modification of proline residues in various proteins, most notably collagen and hypoxia-inducible factor (HIF). By inhibiting P4Hs, 3,4-dehydroproline can disrupt the formation of stable collagen triple helices and modulate the HIF signaling pathway.[1][4]

The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by P4Hs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, P4H activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

3,4-Dehydro-L-proline acts as a competitive inhibitor of P4Hs, mimicking the effect of hypoxia by preventing HIF-α hydroxylation even under normoxic conditions. This leads to the stabilization of HIF-α and the activation of downstream signaling.

Experimental Protocols

Peptide Synthesis Incorporating 3,4-Dehydro-L-proline

3,4-Dehydro-L-proline methyl ester hydrochloride can be used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints. The following is a general protocol for its incorporation using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

3,4-Dehydro-L-proline methyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours.

-

For 3,4-Dehydro-L-proline methyl ester hydrochloride: The free amine of the deprotected resin is coupled with the carboxyl group of the preceding amino acid. To incorporate the dehydroproline residue, it would typically be N-terminally protected (e.g., with Fmoc) prior to use in SPPS. Assuming an Fmoc-protected version is used, the protocol is the same as for other amino acids.

-

-

Washing: After each coupling and deprotection step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of 3,4-Dehydro-L-proline methyl ester hydrochloride at low concentrations can be challenging. Derivatization is often employed for sensitive detection. The following is a general method for the analysis of proline and its analogues, which can be adapted for the target compound.

Instrumentation:

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or other buffer components

-

Derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan (NBD-Cl) for fluorescence detection)

-

Borate buffer

Derivatization Procedure (with NBD-Cl):

-

Prepare a standard solution of 3,4-Dehydro-L-proline methyl ester hydrochloride in a suitable solvent (e.g., borate buffer).

-

To an aliquot of the standard solution, add a solution of NBD-Cl in ethanol.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow for derivatization.

-

Cool the reaction mixture and dilute with the mobile phase before injection.

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection:

-

UV: Wavelength will depend on the derivatizing agent used. For NBD derivatives, detection is typically around 465 nm.[8]

-

Fluorescence: Excitation and emission wavelengths will be specific to the fluorescent tag.

-

Applications in Research and Drug Development

3,4-Dehydro-L-proline methyl ester hydrochloride and its parent compound are utilized in several areas of research:

-

Peptide Mimetics and Conformational Studies: The unsaturated bond in the pyrrolidine ring flattens the ring structure compared to proline, altering the accessible backbone dihedral angles (phi and psi). This property is exploited to create peptides with specific secondary structures or to study the influence of proline puckering on peptide conformation and biological activity.

-

Drug Discovery: As an inhibitor of prolyl hydroxylases, 3,4-dehydroproline has been investigated as a potential therapeutic agent for conditions where HIF activation is beneficial, such as anemia and ischemic diseases. Its derivatives are also used as building blocks in the synthesis of more complex drug candidates.[5]

-

Biochemical Probes: The ability of 3,4-dehydroproline to inhibit collagen synthesis has made it a useful tool for studying the role of collagen in various biological processes, including wound healing and fibrosis.[9] In plant biology, it has been used to investigate the function of hydroxyproline-rich glycoproteins in cell wall assembly and cell division.[10][11][12]

Conclusion

3,4-Dehydro-L-proline methyl ester hydrochloride is a versatile chemical tool with important applications in the study of peptide conformation and the modulation of prolyl hydroxylase activity. Its ability to influence the HIF signaling pathway makes it and its derivatives attractive targets for further investigation in drug discovery. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-Dehydro-L-proline methyl ester hydrochloride | C6H10ClNO2 | CID 49864683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dehydro-L-proline methyl ester hydrochloride | 51827-12-4 | BCA82712 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

3,4-Dehydro-L-proline methyl ester hydrochloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dehydro-L-proline methyl ester hydrochloride. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Physical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a proline derivative utilized as a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility in aqueous solutions, making it a convenient reagent in various laboratory applications.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂·HCl | [2] |

| Molecular Weight | 163.60 g/mol | |

| Appearance | Off-white powder | [2] |

| Optical Rotation | [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH) | [2] |

| Melting Point | Data not available for this specific compound. For reference, the related compound 3,4-Dehydro-DL-proline has a melting point of 245 °C (decomposition).[3] | N/A |

| Solubility | The hydrochloride salt form enhances solubility in aqueous media. Quantitative data is not readily available in the literature. | [1] |

| Storage Conditions | -20°C | |

| CAS Number | 186145-08-4 | [2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high accuracy using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 3,4-Dehydro-L-proline methyl ester hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The sample is observed through a magnifying lens as the temperature rises.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of 3,4-Dehydro-L-proline methyl ester hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Application in Drug Development: Peptide Synthesis Workflow

3,4-Dehydro-L-proline methyl ester hydrochloride serves as a crucial building block in the synthesis of bioactive peptides. Its incorporation can introduce conformational constraints and enhance the biological activity and stability of the resulting peptide. The following diagram illustrates a generalized workflow for its use in solid-phase peptide synthesis (SPPS).

Caption: Workflow for Solid-Phase Peptide Synthesis using 3,4-Dehydro-L-proline methyl ester hydrochloride.

References

In-Depth Technical Guide: Molecular Weight of 3,4-Dehydro-L-proline methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight for 3,4-Dehydro-L-proline methyl ester hydrochloride, a compound of interest in organic synthesis and pharmaceutical research.

Molecular Composition and Weight

The molecular formula for 3,4-Dehydro-L-proline methyl ester hydrochloride is C₆H₉NO₂·HCl.[1][2] The molecular weight is the sum of the atomic weights of its constituent atoms. The calculation is based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl).

The standard atomic weights for these elements are approximately:

The calculated molecular weight of 3,4-Dehydro-L-proline methyl ester hydrochloride is approximately 163.60 g/mol .[2][23]

Data Presentation: Atomic and Molecular Weights

For clarity and ease of comparison, the quantitative data is summarized in the table below.

| Element/Compound | Symbol/Formula | Quantity | Atomic Weight (amu) | Subtotal Weight (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Total Molecular Weight | C₆H₁₀ClNO₂ | 163.604 |

Note: The total molecular weight may vary slightly depending on the source of the atomic weights.

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As this is a theoretical calculation, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, signaling pathways and experimental workflows are not applicable to the topic of molecular weight calculation. Therefore, no diagrams are included in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dehydro-L-proline methyl ester hydrochloride | 51827-12-4 | BCA82712 [biosynth.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 14. youtube.com [youtube.com]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. Chlorine - Wikipedia [en.wikipedia.org]

- 20. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 21. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 22. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 23. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3,4-Dehydro-L-proline methyl ester hydrochloride, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Structure and Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a derivative of the amino acid L-proline, featuring a double bond in the pyrrolidine ring and a methyl ester at the carboxyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.[1]

The fundamental structure of the molecule is depicted below:

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3,4-Dehydro-L-proline methyl ester hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO₂ | [2] |

| Molecular Weight | 163.60 g/mol | [2] |

| CAS Number | 186145-08-4 | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Optical Rotation | [α]D25 = -199.0 ± 3º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data:

| Spectroscopic Data for 3,4-Dehydro-L-proline | |

| ¹H NMR Spectra | Available through SpectraBase |

| ¹³C NMR Spectra | Available through SpectraBase |

| Mass Spectrometry (MS-MS) | Precursor: 114.055, Ion Trap |

Experimental Protocols

Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

A plausible synthetic route to the target compound involves a two-step process starting from the commercially available 3,4-Dehydro-L-proline. The first step is the esterification of the carboxylic acid, followed by the formation of the hydrochloride salt. The following is a generalized protocol based on established methods for the esterification of amino acids.[3]

Step 1: Methyl Esterification of 3,4-Dehydro-L-proline

-

Reaction Setup: In a round-bottom flask, suspend 3,4-Dehydro-L-proline (1 equivalent) in anhydrous methanol (10 volumes).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude 3,4-Dehydro-L-proline methyl ester hydrochloride.

Step 2: Purification

-

Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/diethyl ether, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Biological and Chemical Significance

3,4-Dehydro-L-proline and its derivatives are of significant interest in medicinal chemistry and biochemistry due to their role as proline mimetics and their ability to influence peptide and protein structure and function.

Role in Peptide Synthesis

3,4-Dehydro-L-proline methyl ester hydrochloride serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of conformational constraints into peptides.[1] The double bond in the pyrrolidine ring restricts the ring's puckering, which can influence the secondary structure of the resulting peptide.

Below is a diagram illustrating a generalized workflow for the incorporation of 3,4-Dehydro-L-proline into a peptide chain using SPPS.

Inhibition of Collagen Biosynthesis

3,4-Dehydroproline has been shown to act as an inhibitor of collagen synthesis.[4][5] It is incorporated into procollagen chains in place of proline. This substitution can interfere with the post-translational hydroxylation of proline residues, a critical step for the formation of the stable collagen triple helix. The inhibition of prolyl hydroxylase activity by 3,4-dehydroproline leads to the synthesis of under-hydroxylated and unstable collagen, which is poorly secreted from the cell.[5]

The following diagram illustrates the logical relationship of 3,4-Dehydroproline's inhibitory action on the collagen biosynthesis pathway.

Applications in Drug Discovery and Development

The unique structural features of 3,4-Dehydro-L-proline methyl ester hydrochloride make it a valuable tool in drug discovery. Its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.[1] This compound and its derivatives are being explored for the development of novel therapeutics, particularly in areas where targeting protein-protein interactions with conformationally constrained peptides is a promising strategy.[1] Furthermore, its role as an inhibitor of collagen biosynthesis suggests potential applications in fibrotic diseases.[4]

Conclusion

3,4-Dehydro-L-proline methyl ester hydrochloride is a versatile and valuable building block in modern chemical and pharmaceutical research. Its unique conformational properties and biological activities provide a powerful tool for the design and synthesis of novel peptides and therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and key applications to aid researchers in leveraging this important compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dehydro-L-proline methyl ester hydrochloride | C6H10ClNO2 | CID 49864683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a generalized experimental workflow for 3,4-Dehydro-L-proline methyl ester hydrochloride. This proline derivative is a valuable building block in medicinal chemistry and peptide synthesis, and understanding its solubility is crucial for its application in research and development.

Physicochemical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of 3,4-Dehydro-L-proline. The presence of the hydrochloride salt generally enhances the solubility of the compound in polar solvents.[1]

Molecular Formula: C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol

Solubility Data

Quantitative solubility data for 3,4-Dehydro-L-proline methyl ester hydrochloride is not extensively reported in publicly available literature. The following table summarizes the available data for the target compound and for the closely related L-proline methyl ester hydrochloride to provide some context.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 3,4-Dehydro-L-proline methyl ester hydrochloride | Dimethyl sulfoxide (DMSO) | 10 mM | Not Specified | Quantitative data from a commercial supplier. |

| Water | Soluble | Not Specified | Qualitative description. | |

| L-proline methyl ester hydrochloride | Water | Slightly Soluble | Not Specified | Qualitative description.[2][3] |

| Methanol | Slightly Soluble | Not Specified | Qualitative description.[2][3] | |

| Chloroform | Soluble | Not Specified | Qualitative description.[4] |

It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary to ascertain quantitative values for specific applications.

Experimental Protocol for Solubility Determination

A standard and robust method for determining the thermodynamic solubility of a crystalline compound is the saturation shake-flask method . This method is widely accepted and is in line with principles outlined in guidelines such as the OECD Test Guideline 105 for water solubility.

Objective: To determine the equilibrium solubility of 3,4-Dehydro-L-proline methyl ester hydrochloride in a given solvent at a specified temperature.

Materials:

-

3,4-Dehydro-L-proline methyl ester hydrochloride (pure, crystalline solid)

-

Solvent of interest (e.g., deionized water, ethanol, phosphate buffer pH 7.4)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Equilibrate the chosen solvent and the thermostatically controlled shaker to the desired temperature (e.g., 25 °C or 37 °C).

-

Prepare a series of calibration standards of the test compound in the chosen solvent.

-

-

Sample Preparation:

-

Add an excess amount of 3,4-Dehydro-L-proline methyl ester hydrochloride to a vial. The excess solid should be visually apparent to ensure that saturation is reached.

-

Add a known volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatically controlled shaker.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Analysis:

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 3,4-Dehydro-L-proline methyl ester hydrochloride in the diluted sample.

-

Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Diagrams

The following diagram illustrates the experimental workflow for the saturation shake-flask method described above.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for 3,4-Dehydro-L-proline methyl ester hydrochloride is limited in the public domain, its nature as a hydrochloride salt suggests good solubility in polar solvents, which is advantageous for its use in pharmaceutical and research applications. The provided experimental protocol for the saturation shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in various solvents and conditions pertinent to their specific needs. This will enable more precise and effective utilization of this versatile chemical building block in drug development and biochemical studies.

References

Stability and Storage of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of specific stability data in the public domain for this compound, this document combines information from supplier recommendations with established chemical principles and analytical methodologies relevant to analogous structures.

Core Concepts and Physicochemical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a chiral unsaturated cyclic amino acid ester. Its structure, featuring a pyrroline ring, a methyl ester group, and a hydrochloride salt, dictates its reactivity and stability profile. The hydrochloride salt form generally enhances the compound's solubility and stability in the solid state compared to the free base.

Table 1: Physicochemical Properties of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO₂ | PubChem |

| Molecular Weight | 163.60 g/mol | PubChem |

| Appearance | White to off-white solid | Multiple Suppliers |

| Chirality | (S)-configuration | Multiple Suppliers |

Recommended Storage Conditions

To ensure the integrity and purity of 3,4-Dehydro-L-proline methyl ester hydrochloride, proper storage is crucial. The primary recommendations from various suppliers are summarized below.

Table 2: Recommended Storage Conditions

| Supplier | Recommended Temperature | Additional Notes |

| Supplier A | 0-8 °C | Store in a cool, dry place. |

| Supplier B | -20 °C | For long-term storage. |

| Supplier C | 2-8 °C | Keep tightly closed. |

Based on these recommendations, storage in a refrigerator at 2-8 °C is suitable for short-term use, while for long-term storage, freezing at -20 °C is advisable. The compound should always be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Potential Degradation Pathways

The chemical structure of 3,4-Dehydro-L-proline methyl ester hydrochloride suggests several potential degradation pathways, particularly under stress conditions such as elevated temperature, humidity, and exposure to light.

Hydrolysis

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 3,4-Dehydro-L-proline hydrochloride and methanol. The presence of moisture is a key factor in promoting this degradation pathway.

Oxidation

The double bond in the pyrroline ring is a potential site for oxidation. Oxidizing agents or exposure to air and light, especially in the presence of photosensitizers, could lead to the formation of various oxidation products, including epoxides or ring-opened derivatives.

Polymerization/Oligomerization

Unsaturated cyclic compounds can sometimes undergo polymerization or oligomerization reactions, especially when exposed to heat, light, or catalytic impurities.

Racemization

Although less common for the pyrrolidine ring itself, harsh conditions could potentially lead to racemization at the chiral center (C2).

Caption: Potential degradation pathways for the compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3,4-Dehydro-L-proline methyl ester hydrochloride would involve forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Experimental Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80 °C for 48 hours.

-

Photostability: Exposure to a calibrated light source (e.g., ICH option 2) for a defined period.

Methodology:

-

Prepare solutions of the compound in appropriate solvents (e.g., water, methanol).

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV).

-

Characterize any significant degradation products using techniques like LC-MS and NMR.

Caption: Workflow for a forced degradation study.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

-

Store multiple batches of the compound in the proposed packaging at the recommended storage conditions (e.g., 5 °C ± 3 °C and -20 °C ± 5 °C).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.

-

Analyze the samples for appearance, purity (by HPLC), and content of any specified degradation products.

-

The data is then used to establish a re-test period or shelf life.

Recommended Analytical Methods for Stability Testing

A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient from its degradation products, allowing for the accurate quantification of each.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for purity and stability assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products observed during stability studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify impurities and degradation products, especially when isolated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups of the molecule over time.

Conclusion

While specific, quantitative stability data for 3,4-Dehydro-L-proline methyl ester hydrochloride is not extensively published, an understanding of its chemical structure allows for a rational approach to its storage and handling. The primary recommendations are storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures in a tightly sealed container to protect from moisture. The principal degradation pathways are likely to be hydrolysis of the methyl ester and oxidation of the pyrroline ring. A robust stability testing program, employing forced degradation studies and long-term stability testing with validated analytical methods like HPLC, is essential to fully characterize the stability profile and establish an appropriate shelf-life for this compound in a research or drug development setting.

Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of a complete, formally issued Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from various sources, including supplier information and safety data for structurally related compounds. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Chemical and Physical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a proline derivative utilized as a building block in the synthesis of bioactive molecules and peptides.[1] Its hydrochloride salt form generally enhances solubility in aqueous media.

| Property | Value | Source |

| Chemical Formula | C₆H₉NO₂ · HCl | [2] |

| Molecular Weight | 163.60 g/mol | [2] |

| CAS Number | 51827-12-4 | |

| Appearance | Off-white powder | [1] |

| Storage Temperature | -20°C |

Toxicological Information and Hazard Identification

No specific toxicological studies for 3,4-Dehydro-L-proline methyl ester hydrochloride are readily available. However, a study on its parent compound, 3,4-dehydroproline, in mice indicated potential for toxicity and metabolic effects, including impacts on the liver and collagen biosynthesis.[3]

Based on the Safety Data Sheets for structurally similar compounds such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride, the following potential hazards may be anticipated:

-

Skin Irritation: May cause skin irritation upon contact.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

GHS Classification (Inferred from related compounds):

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Note: This classification is not official for 3,4-Dehydro-L-proline methyl ester hydrochloride and is based on data for related proline derivatives.

Safety and Handling

Standard laboratory safety practices should be strictly followed when handling this compound.

| Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are required. | [5] |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. | [6] |

| Handling | Avoid contact with skin, eyes, and clothing.[5][6] Avoid dust formation.[5] Wash hands thoroughly after handling.[6] | |

| Storage | Store in a tightly sealed container at -20°C.[4] The compound may be hygroscopic. |

First Aid and Emergency Procedures

The following first aid measures are based on general principles for handling chemical solids and information from related compounds.

| Situation | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | [4][6] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. | [4][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Avoid creating dust.

Experimental Protocols

3,4-Dehydro-L-proline methyl ester hydrochloride is a valuable building block in peptide synthesis and the development of novel pharmaceuticals.[1] Below are generalized experimental workflows that are relevant to its application.

General Protocol for Peptide Synthesis using 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The following is a generalized workflow for Fmoc-based SPPS.

Caption: General workflow for solid-phase peptide synthesis.

In this workflow, 3,4-Dehydro-L-proline methyl ester hydrochloride would first need its amine group protected (e.g., with Fmoc) to be used as a building block in step 4.

Logical Relationship for Handling and Safety

The following diagram illustrates the logical flow of safety and handling procedures when working with 3,4-Dehydro-L-proline methyl ester hydrochloride.

Caption: Logical workflow for safe handling and emergency response.

Conclusion

While a comprehensive, officially sanctioned Safety Data Sheet for 3,4-Dehydro-L-proline methyl ester hydrochloride is not publicly available, a thorough risk assessment can be conducted based on its chemical structure and data from related compounds. It should be handled as a potentially hazardous substance, with appropriate measures taken to prevent skin and eye contact, and inhalation. Researchers should always consult institutional safety guidelines and exercise caution when working with this and any other chemical for which complete safety data is not available.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dehydro-L-proline methyl ester hydrochloride | C6H10ClNO2 | CID 49864683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity and metabolic effects of 3,4-dehydroproline in mice [ouci.dntb.gov.ua]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. lobachemie.com [lobachemie.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride is a synthetically derived proline analog of significant interest in biochemical research and pharmaceutical development. Its structural dissimilarity to L-proline, primarily the introduction of a double bond in the pyrrolidine ring, allows it to function as a competitive inhibitor of prolyl hydroxylase. This inhibitory action disrupts the post-translational hydroxylation of proline residues in procollagen, a critical step in the formation of stable collagen triple helices. Consequently, this compound serves as a valuable tool for studying collagen biosynthesis and has potential therapeutic applications in conditions characterized by excessive collagen deposition, such as fibrosis. This guide provides a comprehensive overview of its chemical properties, biological activity, and detailed experimental protocols for its synthesis and use in relevant assays.

Chemical and Physical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride is a stable, off-white powder. Its hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various experimental settings.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | [2] |

| Synonyms | (S)-Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride, H-3,4-dehydroPro-OMe Hydrochloride | [2] |

| CAS Number | 186145-08-4, 5127-12-4 | [3][4][5] |

| Molecular Formula | C₆H₁₀ClNO₂ | [2][4][5] |

| Molecular Weight | 163.6 g/mol | [3][4] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Optical Rotation | [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH) | [1] |

| Storage | 0-8 °C | [1] |

Note on CAS Numbers: Both CAS numbers 186145-08-4 and 51827-12-4 are used in literature and by suppliers to refer to 3,4-Dehydro-L-proline methyl ester hydrochloride. Researchers should be aware of this when sourcing the compound.

Biological Activity and Mechanism of Action

The primary biological significance of 3,4-Dehydro-L-proline lies in its role as a proline analog that inhibits collagen synthesis.[6] This activity is primarily attributed to its ability to act as a competitive inhibitor of prolyl 4-hydroxylase (P4H), a key enzyme in collagen maturation.[7]

Inhibition of Prolyl 4-Hydroxylase

Prolyl 4-hydroxylase is a non-heme iron(II), α-ketoglutarate-dependent dioxygenase that catalyzes the post-translational hydroxylation of proline residues within procollagen chains.[7][8] This hydroxylation is essential for the formation of a stable collagen triple helix. 3,4-Dehydro-L-proline, due to its structural similarity to proline, can bind to the active site of P4H. However, the presence of the double bond prevents the hydroxylation reaction from proceeding, effectively inhibiting the enzyme.[7] This leads to the production of under-hydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell, ultimately reducing the deposition of mature collagen.[6]

Experimental Protocols

Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

Materials:

-

3,4-Dehydro-L-proline

-

Anhydrous methanol

-

Dry hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure (Adapted from general amino acid esterification methods):

-

Suspend 3,4-Dehydro-L-proline in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

-

Slowly bubble dry HCl gas through the stirred suspension. Alternatively, add thionyl chloride dropwise to the cold methanol to generate HCl in situ.

-

After the addition of the acid catalyst, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

-

After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure to obtain a crude product.

-

To purify the product, dissolve the crude residue in a minimal amount of methanol and precipitate the hydrochloride salt by adding a large volume of anhydrous diethyl ether.

-

Collect the precipitated white powder by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Prolyl 4-Hydroxylase Inhibition Assay

The inhibition of prolyl 4-hydroxylase by 3,4-Dehydro-L-proline can be assessed using various methods. A common approach involves measuring the formation of hydroxyproline in a cell-based assay or using a purified enzyme system. A colorimetric assay based on the consumption of the co-substrate α-ketoglutarate provides a continuous and non-radioactive method.

Materials:

-

Purified recombinant human prolyl 4-hydroxylase

-

(Pro-Pro-Gly)₁₀ peptide substrate

-

α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

3,4-Dehydro-L-proline methyl ester hydrochloride (as inhibitor)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Sodium hydroxide (NaOH)

-

Tris-HCl buffer (pH 7.8)

-

96-well microplate

-

Spectrophotometer

Procedure (Adapted from a colorimetric α-ketoglutarate detection assay):

-

Prepare a reaction mixture containing Tris-HCl buffer, ascorbate, FeSO₄, and the (Pro-Pro-Gly)₁₀ peptide substrate.

-

Prepare serial dilutions of 3,4-Dehydro-L-proline methyl ester hydrochloride in the reaction buffer.

-

Add the inhibitor solutions to the wells of a 96-well plate. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding a mixture of prolyl 4-hydroxylase and α-ketoglutarate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH). This will react with the remaining α-ketoglutarate to form a colored hydrazone.

-

Add NaOH to the wells to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

The amount of α-ketoglutarate consumed is inversely proportional to the measured absorbance. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Applications in Research and Drug Development

The unique properties of 3,4-Dehydro-L-proline methyl ester hydrochloride make it a valuable tool in several areas of research and development:

-

Studying Collagen-Related Diseases: As a potent inhibitor of collagen synthesis, this compound is used in preclinical studies to investigate the pathogenesis of fibrotic diseases, such as liver fibrosis, pulmonary fibrosis, and scleroderma.

-

Peptide Synthesis: It can be incorporated into synthetic peptides to introduce conformational constraints or to probe the role of proline residues in peptide structure and function.[1]

-

Drug Discovery: The core structure of 3,4-Dehydro-L-proline serves as a scaffold for the development of novel therapeutics targeting enzymes that process proline or proline-containing substrates.[1]

Conclusion

3,4-Dehydro-L-proline methyl ester hydrochloride is a crucial research tool for scientists and professionals in the fields of biochemistry and drug development. Its well-defined mechanism of action as an inhibitor of prolyl hydroxylase provides a reliable method for modulating collagen synthesis in experimental systems. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of research applications. Further investigation into its therapeutic potential is warranted, particularly in the context of anti-fibrotic drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dehydro-L-proline methyl ester hydrochloride | C6H10ClNO2 | CID 49864683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dehydro-L-proline methyl ester hydrochloride | 51827-12-4 | BCA82712 [biosynth.com]

- 4. 3,4-DEHYDRO-L-PROLINE METHYL ESTER HYDROCHLORIDE CAS#: 186145-08-4 [m.chemicalbook.com]

- 5. 3,4-DEHYDRO-L-PROLINE METHYL ESTER HYDROCHLORIDE CAS#: 186145-08-4 [amp.chemicalbook.com]

- 6. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride, a conformationally restricted analog of the amino acid L-proline, has emerged as a significant tool in biochemical research and a valuable building block in medicinal chemistry. Its unique structural features, particularly the introduction of a double bond within the pyrrolidine ring, confer distinct properties that have been exploited to probe and modulate biological processes, most notably collagen biosynthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 3,4-Dehydro-L-proline methyl ester hydrochloride, with a focus on its role as an inhibitor of prolyl hydroxylase. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a visualization of its mechanism of action.

Discovery and History

The journey to 3,4-Dehydro-L-proline and its derivatives began with early explorations into proline analogs. While initial reports on what was thought to be 3,4-dehydroproline appeared as early as the first half of the 20th century, it was the work of Robertson and Witkop in the mid-1950s that provided a more definitive characterization and the first insights into its biological properties.[1] They discovered that (S)-3,4-dehydroproline acts as a potent antimetabolite in some microorganisms, functioning as an antagonist to (S)-proline.[1]

A significant advancement in the accessibility of this compound came in 1982 when Rueger and Benn reported a highly regioselective synthesis of (S)-3,4-dehydroproline from the readily available (2S,4R)-4-hydroxyproline.[1] This development paved the way for more extensive investigation into its biological effects. Subsequent research in the 1970s and 1980s solidified the primary mechanism of action of 3,4-dehydro-L-proline: the inhibition of prolyl hydroxylase, a key enzyme in collagen synthesis.[2][3][4] This discovery positioned 3,4-dehydro-L-proline and its derivatives as valuable tools for studying collagen metabolism and as potential therapeutic agents in conditions characterized by excessive collagen deposition, such as fibrosis.[3] The methyl ester hydrochloride form of 3,4-dehydro-L-proline was developed as a more soluble and synthetically versatile derivative for use in both in vitro and in vivo studies, as well as in peptide synthesis.

Physicochemical Properties and Quantitative Data

3,4-Dehydro-L-proline methyl ester hydrochloride is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below. The introduction of the double bond flattens the pyrrolidine ring, which has implications for its interaction with enzymes and its incorporation into peptides.

| Property | Value |

| Molecular Formula | C₆H₁₀ClNO₂ |

| Molecular Weight | 163.60 g/mol |

| CAS Number | 186145-08-4 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

Table 1: Physicochemical Properties of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

The biological activity of 3,4-dehydro-L-proline is concentration-dependent. The following table summarizes key quantitative data regarding its inhibitory effects on collagen synthesis and prolyl hydroxylase activity.

| Parameter | Concentration | Effect | Cell/System |

| Inhibition of [¹⁴C]hydroxyproline formation (cell layer) | 1 mM | 40% reduction | 3T3 cells |

| Inhibition of [¹⁴C]hydroxyproline formation (medium) | 1 mM | 70% reduction | 3T3 cells |

| Reduction of prolyl hydroxylase specific activity | 0.2 mM | Marked reduction | Mammalian cell cultures |

| Inhibition of peptidyl proline hydroxylation | Micromolar (µM) concentrations | Rapid and selective inhibition | Aerated root slices of Daucus carota |

Table 2: Quantitative Biological Activity of L-3,4-Dehydroproline [2][4]

Mechanism of Action: Inhibition of Prolyl Hydroxylase

The primary and most studied biological effect of 3,4-dehydro-L-proline is its potent and selective inhibition of prolyl 4-hydroxylase (P4H).[4][5] P4H is a critical enzyme in the post-translational modification of collagen. It catalyzes the hydroxylation of proline residues within procollagen chains to form hydroxyproline. This hydroxylation is essential for the formation of stable triple-helical collagen molecules.

3,4-Dehydro-L-proline is thought to act as a suicide inhibitor of prolyl hydroxylase.[4] It is recognized by the enzyme as a proline analog and binds to the active site. However, the presence of the double bond is believed to lead to the formation of a reactive species that irreversibly inactivates the enzyme. By inhibiting P4H, 3,4-dehydro-L-proline prevents the proper folding and stabilization of collagen, leading to a reduction in the secretion of mature collagen.[2] This mechanism makes it a powerful tool for studying the role of collagen in various physiological and pathological processes.

Caption: Inhibition of prolyl hydroxylase by 3,4-dehydro-L-proline.

Experimental Protocols

Synthesis of (S)-3,4-Dehydroproline

This protocol is adapted from the method described by Rueger and Benn (1982).[1] It involves the conversion of commercially available (2S,4R)-4-hydroxyproline to (S)-3,4-dehydroproline via a highly regioselective phenylselenoxide elimination.

Materials:

-

(2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester

-

Diphenyldiselenide

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

Hydrogen peroxide (30%)

-

Dichloromethane

-

Tetrahydrofuran

-

Trimethylsilyl iodide

-

Pyridine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester:

-

Dissolve diphenyldiselenide in absolute ethanol under a nitrogen atmosphere.

-

Add sodium borohydride in portions until the yellow solution becomes colorless.

-

Add the tosylate of (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester to the reaction mixture.

-

Reflux the mixture for approximately 2.5 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

-

Oxidation and Elimination:

-

Dissolve the purified phenylseleno derivative in a mixture of dichloromethane and tetrahydrofuran.

-

Cool the solution to 0°C and add pyridine.

-

Slowly add 30% hydrogen peroxide and stir the mixture at room temperature overnight.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-benzyloxycarbonyl-3,4-dehydro-L-proline methyl ester.

-

-

Deprotection:

-

Dissolve the crude product in an appropriate solvent (e.g., chloroform).

-

Add trimethylsilyl iodide and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction and work up to isolate the crystalline (S)-3,4-dehydroproline.

-

Caption: Synthetic workflow for (S)-3,4-dehydroproline.

Preparation of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

This is a general procedure for the esterification of an amino acid using methanol and a suitable acid catalyst.

Materials:

-

(S)-3,4-Dehydroproline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or anhydrous HCl gas

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend (S)-3,4-dehydroproline in anhydrous methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain a crude oil or solid.

-

Triturate the residue with anhydrous diethyl ether to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Prolyl Hydroxylase Activity Assay

This assay measures the activity of prolyl hydroxylase by quantifying the formation of [¹⁴C]hydroxyproline from a [¹⁴C]proline-labeled substrate in the presence and absence of the inhibitor.

Materials:

-

Cell culture (e.g., 3T3 fibroblasts)

-

[¹⁴C]Proline

-

3,4-Dehydro-L-proline

-

Cell culture medium and supplements

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluency.

-

Pre-incubate the cells with varying concentrations of 3,4-dehydro-L-proline for a specified time.

-

-

Radiolabeling:

-

Add [¹⁴C]proline to the culture medium and incubate for a defined period to allow for incorporation into proteins.

-

-

Sample Preparation:

-

Separate the cell layer and the culture medium.

-

Precipitate the proteins from both fractions with cold TCA.

-

Hydrolyze the protein pellets in 6N HCl.

-

-

Quantification of [¹⁴C]Hydroxyproline:

-

Separate the amino acids in the hydrolysates using ion-exchange chromatography or another suitable method.

-

Quantify the amount of [¹⁴C]hydroxyproline and [¹⁴C]proline in each fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific activity of prolyl hydroxylase as the ratio of [¹⁴C]hydroxyproline to total [¹⁴C]proline incorporated.

-

Compare the activity in treated cells to that in untreated controls to determine the extent of inhibition.

-

Applications in Research and Drug Development

The unique properties of 3,4-Dehydro-L-proline methyl ester hydrochloride have led to its use in several areas of research and development:

-

Studying Collagen-Related Diseases: As a potent inhibitor of collagen synthesis, it is a valuable tool for investigating the pathophysiology of fibrotic diseases, such as liver cirrhosis, pulmonary fibrosis, and scleroderma.

-

Peptide and Peptidomimetic Synthesis: The conformationally constrained nature of the dehydroproline residue can be used to induce specific secondary structures in peptides, influencing their biological activity and stability.

-

Drug Design and Discovery: The dehydroproline scaffold serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its ability to mimic proline allows for its incorporation into molecules designed to interact with proline-binding proteins.

Conclusion

3,4-Dehydro-L-proline methyl ester hydrochloride has a rich history rooted in the exploration of proline analogs. Its well-characterized role as an inhibitor of prolyl hydroxylase has made it an indispensable tool for researchers studying collagen metabolism and related pathologies. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its use in the laboratory. As our understanding of the intricate roles of proline residues in biological systems continues to grow, it is likely that this and other proline analogs will find even broader applications in the future of drug discovery and chemical biology.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline methyl ester hydrochloride is a synthetic derivative of the non-proteinogenic amino acid 3,4-Dehydro-L-proline. While direct, in-depth biological activity data for this specific esterified and salified form is limited in publicly accessible literature, its structural relationship to 3,4-Dehydro-L-proline allows for informed postulations regarding its mechanism of action and potential applications. This technical guide synthesizes the available information, focusing on the biological activities of the parent compound as a proxy, and outlines its utility as a chemical probe and a building block in medicinal chemistry. The hydrochloride salt form of the methyl ester is primarily utilized to enhance solubility and stability, facilitating its use in experimental settings and chemical syntheses.[1]

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a valuable chemical entity in the fields of biochemistry and pharmaceutical development. It is recognized as a key intermediate in the synthesis of complex bioactive molecules and peptide-based therapeutics.[1] Its structural uniqueness, conferred by the double bond within the pyrrolidine ring, imparts conformational constraints that are of interest in the design of novel drugs, particularly those targeting neurological disorders.[1] The primary biological relevance of this compound is likely mediated through its hydrolysis to 3,4-Dehydro-L-proline, a known inhibitor of prolyl-4-hydroxylase enzymes.

Physicochemical Properties and Synthetic Utility

As the methyl ester hydrochloride salt, this compound exhibits enhanced solubility in aqueous solutions compared to its parent amino acid, a property that is highly advantageous for laboratory and pharmaceutical applications.[1] It serves as a versatile precursor in organic synthesis, allowing for the introduction of the 3,4-dehydroproline moiety into larger molecules. This is particularly relevant in peptide synthesis, where its incorporation can increase the stability and biological activity of the resulting peptides.[1]

Postulated Biological Activity and Mechanism of Action

The biological effects of 3,4-Dehydro-L-proline methyl ester hydrochloride are presumed to mirror those of its parent compound, 3,4-Dehydro-L-proline, following in situ hydrolysis of the methyl ester. The core activity of 3,4-Dehydro-L-proline is the inhibition of prolyl-4-hydroxylase (P4H) enzymes.

Inhibition of Prolyl-4-Hydroxylase

Prolyl-4-hydroxylases are critical enzymes in the post-translational modification of collagen, where they catalyze the formation of 4-hydroxyproline. This hydroxylation is essential for the proper folding and stability of the collagen triple helix. By acting as a competitive inhibitor of P4H, 3,4-Dehydro-L-proline can disrupt collagen synthesis. This mechanism is of significant interest in the study and potential treatment of fibrotic diseases, which are characterized by excessive collagen deposition.

Figure 1: Postulated mechanism of action via prolyl-4-hydroxylase inhibition.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield specific quantitative biological activity data, such as IC50 or EC50 values, for 3,4-Dehydro-L-proline methyl ester hydrochloride. Research in this area is ongoing, and future studies may provide these critical metrics.

Experimental Protocols

General Workflow for Assessing Anti-Fibrotic Activity

A typical workflow to investigate the anti-fibrotic potential of this compound would involve cell-based assays and potentially in vivo models of fibrosis.

Figure 2: Conceptual workflow for evaluating anti-fibrotic properties.

Applications in Research and Drug Development

The primary applications of 3,4-Dehydro-L-proline methyl ester hydrochloride are in preclinical research and as a starting material for drug synthesis.

-

Research on Neurological Disorders: It has been utilized as a key intermediate in the synthesis of compounds targeting neurological disorders.[1] The conformational rigidity it imparts can be beneficial for designing molecules with high receptor specificity.

-

Peptide Synthesis: Its incorporation into peptides can enhance their stability and biological half-life, making it a valuable tool for developing peptide-based therapeutics.[1]

-

Biochemical Research: The compound and its parent are used to study the processes of protein folding and the activity of proline-dependent enzymes.[1]

Conclusion

3,4-Dehydro-L-proline methyl ester hydrochloride is a proline derivative with significant potential in biomedical research and drug discovery. While direct evidence of its biological activity is sparse, its role as a precursor to the prolyl-4-hydroxylase inhibitor, 3,4-Dehydro-L-proline, provides a strong basis for its utility in studying and potentially treating fibrotic conditions. Its enhanced solubility and stability make it a practical tool for both chemical synthesis and biological assays. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dehydro-L-proline methyl ester hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from related compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this important synthetic intermediate.

Compound Overview

3,4-Dehydro-L-proline methyl ester hydrochloride is a derivative of the amino acid L-proline and serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its rigid, unsaturated pyrrolidine ring makes it an important scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₂·HCl | [1][2] |

| Molecular Weight | 163.60 g/mol | [1][3] |

| CAS Numbers | 186145-08-4, 51827-12-4 | [2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage | -20°C to 8°C | [1][4] |

Spectroscopic Data (Predicted and Expected)

While specific, publicly available experimental spectra for 3,4-Dehydro-L-proline methyl ester hydrochloride are scarce, the following sections detail the expected NMR, IR, and MS characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of 3,4-Dehydro-L-proline methyl ester hydrochloride, providing information about the hydrogen and carbon framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 | 4.5 - 4.8 | Triplet | ~2-3 |

| H3/H4 | 5.8 - 6.2 | Multiplet | - |

| H5a/H5b | 3.8 - 4.2 | Multiplet | - |

| -OCH₃ | ~3.7 | Singlet | - |

| -NH₂⁺- | 9.0 - 11.0 | Broad Singlet | - |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C2 | 65 - 70 |

| C3/C4 | 125 - 135 |

| C5 | 55 - 60 |

| -OCH₃ | 52 - 55 |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will influence the appearance of the amine and carbonyl stretching frequencies.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=C Stretch | 1640 - 1680 | Medium to Weak |

| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |